molecular formula C9H6F6O B132734 2,4-Bis(trifluoromethyl)benzyl alcohol CAS No. 143158-15-0

2,4-Bis(trifluoromethyl)benzyl alcohol

Cat. No.: B132734
CAS No.: 143158-15-0
M. Wt: 244.13 g/mol
InChI Key: NDHDRXKQSOFDNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Bis(trifluoromethyl)benzyl alcohol: is an organic compound with the molecular formula C9H6F6O It is characterized by the presence of two trifluoromethyl groups attached to a benzyl alcohol moiety

Scientific Research Applications

Chemistry: 2,4-Bis(trifluoromethyl)benzyl alcohol is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique trifluoromethyl groups enhance the lipophilicity and metabolic stability of target molecules .

Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity and enzyme interactions. It serves as a model compound for investigating the pharmacokinetics and pharmacodynamics of fluorinated drugs .

Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including anti-inflammatory and anticancer activities. The trifluoromethyl groups contribute to the compounds’ ability to interact with biological targets .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers .

Safety and Hazards

The compound is classified as a hazard under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a flammable liquid and vapor. It causes severe skin burns and eye damage and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(trifluoromethyl)benzyl alcohol typically involves the trifluoromethylation of benzyl alcohol derivatives. One common method includes the reaction of 2,4-dichlorobenzyl alcohol with trifluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride in a solvent like methyl t-butyl ether at low temperatures .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by reduction and trifluoromethylation steps. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2,4-Bis(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: Reduction reactions can convert the alcohol group to a hydrocarbon.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)benzyl alcohol
  • 2-(Trifluoromethyl)benzyl alcohol
  • 2,6-Bis(trifluoromethyl)benzyl alcohol

Comparison: 2,4-Bis(trifluoromethyl)benzyl alcohol is unique due to the presence of two trifluoromethyl groups at the 2 and 4 positions on the benzyl ring. This structural feature imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, compared to similar compounds with fewer or differently positioned trifluoromethyl groups .

Properties

IUPAC Name

[2,4-bis(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F6O/c10-8(11,12)6-2-1-5(4-16)7(3-6)9(13,14)15/h1-3,16H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHDRXKQSOFDNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371149
Record name [2,4-Bis(trifluoromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143158-15-0
Record name [2,4-Bis(trifluoromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 143158-15-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Bis(trifluoromethyl)benzyl alcohol
Reactant of Route 2
2,4-Bis(trifluoromethyl)benzyl alcohol
Reactant of Route 3
Reactant of Route 3
2,4-Bis(trifluoromethyl)benzyl alcohol
Reactant of Route 4
Reactant of Route 4
2,4-Bis(trifluoromethyl)benzyl alcohol
Reactant of Route 5
2,4-Bis(trifluoromethyl)benzyl alcohol
Reactant of Route 6
Reactant of Route 6
2,4-Bis(trifluoromethyl)benzyl alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.